1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one
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Overview
Description
1-(2-aminoethyl)-2-azabicyclo[221]heptan-3-one is a bicyclic compound that features a unique structure with a nitrogen atom incorporated into its bicyclic framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one can be achieved through several methods. One common approach involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high efficiency. Another method involves the treatment of exo-2,3-epoxybicyclo[2.2.1]heptan-endo-5,6-dicarboximides with lithium aluminum hydride (LiAlH4), which results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The Diels-Alder reaction is particularly favored due to its scalability and high yield.
Chemical Reactions Analysis
Types of Reactions
1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-aminoethyl)-2-azabicyclo[2.2.1]heptan-3-one involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, modulating their activity and influencing various physiological processes . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2,5-diazabicyclo[2.2.1]heptan-3-one: This compound is structurally similar and has been studied as a γ-lactam mimic of β-lactam antibiotics.
7-oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and have been explored for their biological activity and synthetic utility.
Uniqueness
1-(2-aminoethyl)-2-azabicyclo[221]heptan-3-one is unique due to its specific bicyclic structure with an incorporated nitrogen atom, which imparts distinct chemical and biological properties
Properties
CAS No. |
2299930-94-0 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.2 |
Purity |
95 |
Origin of Product |
United States |
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